molecular formula C16H18Cl2F2N4O2S B10957057 1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10957057
M. Wt: 439.3 g/mol
InChI Key: NVCYPLNZBPMUGZ-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dichlorobenzyl group and a pyrazolylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Dichlorobenzyl Group: This step involves the alkylation of the piperazine ring with 2,6-dichlorobenzyl chloride under basic conditions.

    Attachment of the Pyrazolylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with a pyrazolylsulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dichlorobenzyl)piperazine: Shares the dichlorobenzyl group but lacks the pyrazolylsulfonyl group.

    4-(difluoromethyl)-3-methyl-1H-pyrazole: Contains the pyrazolyl group but lacks the piperazine ring.

Uniqueness

1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H18Cl2F2N4O2S

Molecular Weight

439.3 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C16H18Cl2F2N4O2S/c1-11-15(10-24(21-11)16(19)20)27(25,26)23-7-5-22(6-8-23)9-12-13(17)3-2-4-14(12)18/h2-4,10,16H,5-9H2,1H3

InChI Key

NVCYPLNZBPMUGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl)C(F)F

Origin of Product

United States

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